molecular formula C8H9N5O B2927620 3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide CAS No. 1208632-34-1

3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide

Cat. No.: B2927620
CAS No.: 1208632-34-1
M. Wt: 191.194
InChI Key: OXPDNXMPZBNLPB-UHFFFAOYSA-N
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Description

3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide is a heterocyclic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Scientific Research Applications

3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide has several applications in scientific research:

Mechanism of Action

Target of Action

Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which our compound belongs, have been associated with a wide range of biological activities . They have been described as potential lead candidates against Mycobacterium tuberculosis, with their action possibly involving binding to Pantothenate Synthetase from M. tuberculosis (MTBPS) .

Mode of Action

Some pyrazolo[3,4-b]pyridine derivatives have been evaluated for their inhibitory activities against tropomyosin receptor kinases (trks) . These compounds may interact with their targets, leading to changes in cellular processes such as proliferation and differentiation .

Biochemical Pathways

It’s worth noting that trks, which some pyrazolo[3,4-b]pyridine derivatives target, are involved in several signal transduction pathways, including ras/erk, plc-γ, and pi3k/akt . These pathways are associated with the proliferation, differentiation, and survival of cells .

Pharmacokinetics

One of the pyrazolo[3,4-b]pyridine derivatives, compound c03, was noted to possess good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 .

Result of Action

Some pyrazolo[3,4-b]pyridine derivatives have shown promising antituberculotic activity . Additionally, compound C03, a pyrazolo[3,4-b]pyridine derivative, showed acceptable activity with an IC50 value of 56 nM and inhibited the proliferation of the Km-12 cell line .

Action Environment

It’s worth noting that the synthesis of some pyrazolo[3,4-b]pyridine derivatives has been achieved under room temperature conditions, indicating potential stability under these conditions .

Future Directions

The future directions for “3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide” could involve further exploration of its potential as a TRK inhibitor . Additionally, new synthetic methods could be developed to improve the processes and yields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide typically involves the condensation of 3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
  • 3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide
  • 3-methyl-7H-pyrazolo[3,4-b]pyridine-5-thiosemicarbazide

Uniqueness

3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to its carboxylic acid, carboxamide, and thiosemicarbazide analogs. This uniqueness makes it a valuable compound for developing new pharmaceuticals and chemical probes .

Properties

IUPAC Name

3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O/c1-4-6-2-5(8(14)11-9)3-10-7(6)13-12-4/h2-3H,9H2,1H3,(H,11,14)(H,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPDNXMPZBNLPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=NC2=NN1)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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